molecular formula C15H10N4O3S B15119559 (E)-2-(1-methyl-1H-benzo[d]imidazol-2(3H)-ylidene)-3-(5-nitrothiophen-2-yl)-3-oxopropanenitrile

(E)-2-(1-methyl-1H-benzo[d]imidazol-2(3H)-ylidene)-3-(5-nitrothiophen-2-yl)-3-oxopropanenitrile

Cat. No.: B15119559
M. Wt: 326.3 g/mol
InChI Key: WVWKZOUDOCRETB-ZROIWOOFSA-N
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Description

2-[(2E)-1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-ylidene]-3-(5-nitrothiophen-2-yl)-3-oxopropanenitrile is a complex organic compound that features a benzodiazole ring fused with a thiophene ring

Properties

Molecular Formula

C15H10N4O3S

Molecular Weight

326.3 g/mol

IUPAC Name

(Z)-3-hydroxy-2-(1-methylbenzimidazol-2-yl)-3-(5-nitrothiophen-2-yl)prop-2-enenitrile

InChI

InChI=1S/C15H10N4O3S/c1-18-11-5-3-2-4-10(11)17-15(18)9(8-16)14(20)12-6-7-13(23-12)19(21)22/h2-7,20H,1H3/b14-9-

InChI Key

WVWKZOUDOCRETB-ZROIWOOFSA-N

Isomeric SMILES

CN1C2=CC=CC=C2N=C1/C(=C(/C3=CC=C(S3)[N+](=O)[O-])\O)/C#N

Canonical SMILES

CN1C2=CC=CC=C2N=C1C(=C(C3=CC=C(S3)[N+](=O)[O-])O)C#N

solubility

<0.2 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2E)-1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-ylidene]-3-(5-nitrothiophen-2-yl)-3-oxopropanenitrile typically involves multi-step organic reactions. One common method includes the condensation of 1-methyl-2,3-dihydro-1H-1,3-benzodiazole with 5-nitrothiophene-2-carbaldehyde under basic conditions to form the intermediate compound. This intermediate is then subjected to further reactions, such as nitrile formation and cyclization, to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2-[(2E)-1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-ylidene]-3-(5-nitrothiophen-2-yl)-3-oxopropanenitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzodiazole and thiophene rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄).

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution; nucleophiles like sodium methoxide (NaOCH₃) for nucleophilic substitution.

Major Products

    Oxidation: Formation of oxides and carboxylic acids.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

2-[(2E)-1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-ylidene]-3-(5-nitrothiophen-2-yl)-3-oxopropanenitrile has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for treating various diseases.

    Industry: Utilized in the development of advanced materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 2-[(2E)-1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-ylidene]-3-(5-nitrothiophen-2-yl)-3-oxopropanenitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and leading to a therapeutic effect. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects.

Comparison with Similar Compounds

Similar Compounds

    1-methyl-2,3-dihydro-1H-1,3-benzodiazole: Shares the benzodiazole core but lacks the thiophene and nitrile groups.

    5-nitrothiophene-2-carbaldehyde: Contains the nitrothiophene moiety but lacks the benzodiazole and nitrile groups.

Uniqueness

2-[(2E)-1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-ylidene]-3-(5-nitrothiophen-2-yl)-3-oxopropanenitrile is unique due to its combination of benzodiazole and nitrothiophene moieties, which confer distinct chemical and biological properties. This unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.

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